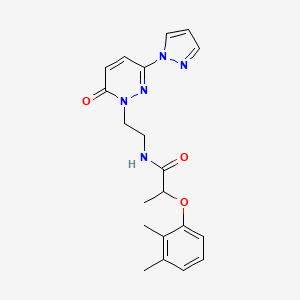
2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as amide coupling and electrophilic aromatic substitution. The detailed synthetic route can be outlined as follows:
- Formation of the Phenoxy Group : The dimethylphenoxy moiety is synthesized through the reaction of 2,3-dimethylphenol with an appropriate electrophile.
- Pyridazinone Formation : The pyridazinone structure is created via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Amide Bond Formation : The final compound is obtained by coupling the phenoxy and pyridazinone intermediates with a propanamide linker.
Anticancer Properties
Recent studies have indicated that This compound exhibits significant anticancer activity. In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.4 | Induction of apoptosis via caspase activation |
| A549 | 12.8 | Inhibition of cell cycle progression (G1 phase arrest) |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Oncogenic Pathways : The compound has been shown to disrupt signaling pathways associated with cancer cell survival, particularly those involving BRD4 and other epigenetic regulators .
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the phenoxy or pyridazinone moieties can lead to variations in biological activity:
- Substituents on Phenoxy Ring : Variations in electron-donating or withdrawing groups can enhance or diminish anticancer activity.
- Pyridazinone Modifications : Altering substituents on the pyridazinone ring affects binding affinity to target proteins.
Case Studies
Several studies have highlighted the promising biological activities of similar compounds:
- Study on Thieno[2,3-d]pyrimidines : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing IC50 values as low as 27.6 µM against MDA-MB-231 cells .
- Research on Pyrazole Derivatives : Compounds containing pyrazole rings have been reported to exhibit notable anti-inflammatory and anticancer activities, suggesting that structural features similar to those in our target compound may also confer beneficial biological effects .
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-6-4-7-17(15(14)2)28-16(3)20(27)21-11-13-25-19(26)9-8-18(23-25)24-12-5-10-22-24/h4-10,12,16H,11,13H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFXXIRCJIBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














